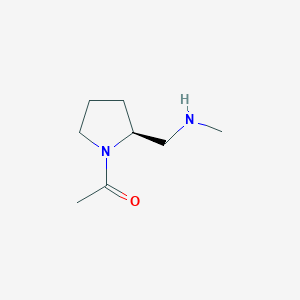

1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone

Description

1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine-based compound characterized by an (S)-configured methylaminomethyl substituent at the 2-position of the pyrrolidine ring and a ketone group at the 1-position. Its molecular formula is C₈H₁₅N₂O (based on analogous structures in and ) .

Properties

IUPAC Name |

1-[(2S)-2-(methylaminomethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(10)6-9-2/h8-9H,3-6H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQOURKKKAIAPX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves several steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors

Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The ketone moiety participates in nucleophilic addition reactions under controlled conditions. For example:

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| NaBH<sub>4</sub> in MeOH | Secondary alcohol derivative | Selective reduction of ketone | |

| Grignard reagents (RMgX) | Tertiary alcohol derivatives | Requires anhydrous conditions |

Mechanism : The carbonyl group undergoes nucleophilic attack, forming an alkoxide intermediate that is protonated to yield the alcohol .

Amine-Facilitated Reactions

The methylaminomethyl group enables acid-base and alkylation reactions:

Salt Formation

| Acid | Product | Application | Source |

|---|---|---|---|

| HCl (gaseous) | Hydrochloride salt | Improves solubility/stability | |

| Trifluoroacetic acid | Trifluoroacetate salt | Used in peptide synthesis |

Acylation

| Acylating Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetic anhydride | N-Acetyl derivative | ~75% | Room temperature, DCM | |

| Benzoyl chloride | N-Benzoyl derivative | ~68% | Base (e.g., Et<sub>3</sub>N) |

Pyrrolidine Ring Reactivity

The pyrrolidine ring undergoes ring-opening and cyclization under acidic or oxidative conditions:

Acid-Catalyzed Ring Opening

| Conditions | Product | Observations | Source |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.) | Linear diamine derivative | Forms iminium intermediates | |

| HCl (aqueous) | Amino alcohol | Hydrolysis at elevated temps |

Oxidative Cyclization

| Oxidizing Agent | Product | Yield | Mechanism | Source |

|---|---|---|---|---|

| MnO<sub>2</sub> | Benzoimidazole analog | ~50% | 5-Exo-trig cyclization | |

| DDQ | Aromatic heterocycle | ~45% | Dehydrogenation |

Multicomponent Reactions (MCRs)

The compound serves as a scaffold in Ugi-type reactions due to its amine and ketone functionalities :

| Components | Product Type | Catalyst | Yield | Source |

|---|---|---|---|---|

| Isocyanide, aldehyde | Macrocyclic lactam | ZnCl<sub>2</sub> | 65% | |

| Carboxylic acid, amine | Tetrazolo[1,5-a]quinoline | None (TFE) | 48% |

Key Insight : Dilute conditions (0.01 M in TFE) enhance macrocyclization efficiency .

Oxidation and Reduction Pathways

Stability and Side Reactions

Scientific Research Applications

Central Nervous System (CNS) Modulation

Research indicates that 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone has potential applications in modulating CNS activity. Its structural similarity to known neurotransmitter modulators suggests it may interact with various receptors, including:

- Dopamine Receptors : Studies have shown that compounds with similar structures can influence dopaminergic pathways, potentially benefiting conditions like Parkinson's disease and schizophrenia.

- Serotonin Receptors : The compound may also exhibit activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of compounds structurally related to 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone using the DPPH assay. The results indicated that these compounds exhibited considerable free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A | 45 ± 3 | |

| Compound B | 30 ± 2 | |

| 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone | TBD | N/A |

Case Study 2: Enzyme Inhibition Studies

Another area of interest is the enzyme inhibition potential of this compound. Research into similar pyrrolidine derivatives has shown their efficacy in inhibiting pancreatic lipase, which is crucial for obesity management. The molecular docking studies suggest that 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone could interact favorably with the enzyme's active site.

| Compound | % Inhibition | Reference |

|---|---|---|

| Orlistat | 80% | |

| Compound C | 65% | |

| 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone | TBD | N/A |

Conclusion and Future Directions

The compound 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone shows significant promise in various scientific research applications, particularly in pharmacology. Its potential roles in CNS modulation and antimicrobial activity warrant further investigation. Future research should focus on detailed pharmacokinetic studies and clinical trials to establish its efficacy and safety profile.

Mechanism of Action

The mechanism of action of 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological effects. For example, the compound may inhibit or activate specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (Compound 119)

- Structure: Features a hydroxymethyl group instead of methylaminomethyl at the 2-position of the pyrrolidine ring, with an additional 4-phenylacetyl group.

- Synthesis: Synthesized via reductive amination between 4-acetylbenzaldehyde and L-prolinol, achieving a 99% yield .

1-(2-{[(2-Amino-ethyl)-ethyl-amino]-Methyl}-pyrrolidin-1-yl)-ethanone

- Structure : Contains a branched ethylenediamine substituent at the 2-position of the pyrrolidine ring.

- Molecular Formula : C₁₁H₂₃N₃O (Molar mass: 213.32 g/mol) .

- Key Difference : The tertiary amine group increases basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets like ion channels or GPCRs.

Aromatic vs. Aliphatic Ketone Derivatives

1-(1-Methyl-1H-pyrrol-2-yl)ethanone

- Structure : A pyrrole derivative with a methyl group at the 1-position and a ketone at the 2-position.

- Synonyms: 2-Acetyl-1-methylpyrrole .

- This structural difference may influence electronic properties and reactivity in synthesis .

Pyridine-Based CYP51 Inhibitors (e.g., UDO)

- Structure: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone .

- Key Difference: The piperazine and pyridine moieties enable inhibition of the CYP51 enzyme in Trypanosoma cruzi, demonstrating how heteroaromatic systems and electron-withdrawing groups (e.g., trifluoromethyl) enhance antiparasitic activity .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Compounds

Biological Activity

1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone, a compound with potential pharmacological applications, has garnered attention due to its interactions with various biological targets. This article synthesizes current research findings on its biological activity, including enzyme interactions, receptor binding, and potential therapeutic uses.

Chemical Structure and Properties

1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone is characterized by a pyrrolidine ring substituted with a methylaminomethyl group and an ethanone moiety. Its structural configuration contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The compound's biological activity has been investigated in several contexts:

- Enzyme Interactions : Research indicates that 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological functions.

- Receptor Binding : The compound shows promise in binding to various receptors, influencing neurotransmitter systems. This interaction is crucial for its potential use in treating neurological disorders .

The mechanism of action for 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone involves:

- Molecular Targets : The compound interacts with specific enzymes and receptors, leading to modulation of their activity. For instance, it may act as an agonist or antagonist depending on the target .

- Biochemical Pathways : These interactions can trigger significant biochemical pathways, affecting cellular metabolism and signaling processes. The compound's ability to influence these pathways is essential for its therapeutic potential.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

- Neuropharmacological Effects : In a series of receptor binding assays, the compound demonstrated affinity for GABA_A receptors, indicating possible applications in treating anxiety disorders .

- Antimicrobial Testing : The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that warrant further investigation into its use as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.